Cas no 1806972-30-4 (5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol)

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol structure
1806972-30-4 structure
商品名:5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol
CAS番号:1806972-30-4
MF:C7H6F2N2O4
メガワット:220.130348682404
CID:4888742

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol
    • インチ: 1S/C7H6F2N2O4/c8-6(9)3-1-10-7(11(14)15)5(13)4(3)2-12/h1,6,12-13H,2H2
    • ほほえんだ: FC(C1=CN=C(C(=C1CO)O)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 99.2

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029028193-500mg
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol
1806972-30-4 95%
500mg
$1,617.60 2022-03-31
Alichem
A029028193-1g
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol
1806972-30-4 95%
1g
$2,981.85 2022-03-31
Alichem
A029028193-250mg
5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol
1806972-30-4 95%
250mg
$1,058.40 2022-03-31

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol 関連文献

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanolに関する追加情報

Introduction to 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol (CAS No. 1806972-30-4)

5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1806972-30-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitropyridines, which are widely studied for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a difluoromethyl group, a hydroxy moiety, and a nitro substituent on a pyridine backbone, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.

The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. This group is often incorporated into pharmaceuticals to improve pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxy group introduces polarity to the molecule, influencing its solubility and interactions with biological targets. Additionally, the nitro group serves as a versatile functional handle that can be further modified through reduction or other chemical transformations to introduce other pharmacophores or enhance bioavailability.

In recent years, there has been growing interest in nitropyridine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that nitropyridines can exhibit anti-inflammatory, anticancer, and antimicrobial properties. The specific arrangement of functional groups in 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol makes it an attractive candidate for further investigation in these contexts. Researchers have been exploring its potential as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory diseases and infectious disorders.

The compound's structural framework allows for multiple points of modification, enabling chemists to tailor its biological activity by introducing additional functional groups or altering existing ones. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is essential for achieving desired pharmacological effects. The difluoromethyl group, in particular, has been extensively studied for its ability to enhance binding affinity to biological targets, making it a common feature in successful drug candidates.

Recent advancements in computational chemistry have further accelerated the study of 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol. Molecular modeling techniques have been employed to predict how this compound interacts with biological receptors and enzymes, providing insights into its mechanism of action. These computational studies have complemented experimental approaches, allowing researchers to design more effective derivatives with improved therapeutic profiles.

The pharmaceutical industry has shown particular interest in developing new drugs based on nitropyridine scaffolds due to their broad spectrum of biological activities. For example, derivatives of this class have been investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of both polar (hydroxy) and non-polar (difluoromethyl) regions in 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol suggests that it may be capable of interacting with both hydrophilic and lipophilic parts of biological targets, which could be advantageous for drug design.

In addition to its pharmaceutical applications, this compound has also attracted attention from researchers working on agrochemicals and materials science. The unique combination of functional groups makes it a promising candidate for developing new pesticides or specialty chemicals with tailored properties. Furthermore, its reactivity allows for the synthesis of complex molecules through multi-step organic transformations, making it a valuable building block in synthetic chemistry.

The synthesis of 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to achieve this goal, including catalytic processes that minimize byproduct formation. These methods are essential for producing sufficient quantities of the compound for both research and industrial applications.

As our understanding of molecular interactions continues to evolve, so does the potential of compounds like 5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol. Emerging technologies such as CRISPR gene editing and personalized medicine are opening new avenues for therapeutic intervention where targeted small molecules play a crucial role. This compound represents an exciting opportunity for researchers looking to develop innovative treatments for complex diseases.

In conclusion,5-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-methanol (CAS No. 1806972-30-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an excellent candidate for further exploration as a lead compound or intermediate in drug development programs aimed at treating various diseases. With ongoing advancements in synthetic chemistry and computational biology,this molecule is poised to contribute significantly to future medical breakthroughs.

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